Cas no 2680696-94-8 (tert-butyl N-5-(2-chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylcarbamate)

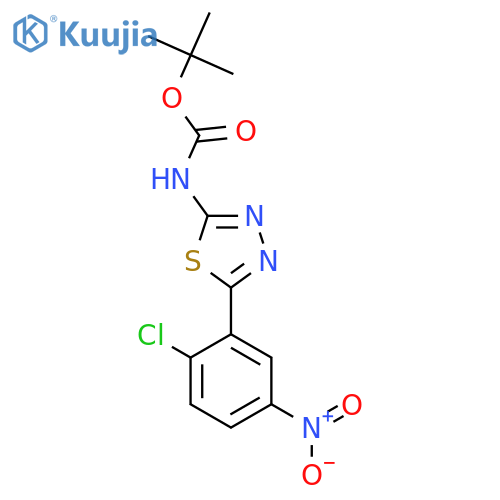

2680696-94-8 structure

商品名:tert-butyl N-5-(2-chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylcarbamate

tert-butyl N-5-(2-chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylcarbamate 化学的及び物理的性質

名前と識別子

-

- tert-butyl N-[5-(2-chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-yl]carbamate

- 2680696-94-8

- EN300-28299316

- tert-butyl N-5-(2-chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylcarbamate

-

- インチ: 1S/C13H13ClN4O4S/c1-13(2,3)22-12(19)15-11-17-16-10(23-11)8-6-7(18(20)21)4-5-9(8)14/h4-6H,1-3H3,(H,15,17,19)

- InChIKey: BXRXPBZZFABKEC-UHFFFAOYSA-N

- ほほえんだ: ClC1=CC=C(C=C1C1=NN=C(NC(=O)OC(C)(C)C)S1)[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 356.0346038g/mol

- どういたいしつりょう: 356.0346038g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 23

- 回転可能化学結合数: 4

- 複雑さ: 456

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.4

- トポロジー分子極性表面積: 138Ų

tert-butyl N-5-(2-chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylcarbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28299316-0.5g |

tert-butyl N-[5-(2-chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-yl]carbamate |

2680696-94-8 | 95.0% | 0.5g |

$645.0 | 2025-03-19 | |

| Enamine | EN300-28299316-5.0g |

tert-butyl N-[5-(2-chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-yl]carbamate |

2680696-94-8 | 95.0% | 5.0g |

$1945.0 | 2025-03-19 | |

| Enamine | EN300-28299316-0.05g |

tert-butyl N-[5-(2-chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-yl]carbamate |

2680696-94-8 | 95.0% | 0.05g |

$563.0 | 2025-03-19 | |

| Enamine | EN300-28299316-1g |

tert-butyl N-[5-(2-chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-yl]carbamate |

2680696-94-8 | 1g |

$671.0 | 2023-09-07 | ||

| Enamine | EN300-28299316-0.1g |

tert-butyl N-[5-(2-chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-yl]carbamate |

2680696-94-8 | 95.0% | 0.1g |

$591.0 | 2025-03-19 | |

| Enamine | EN300-28299316-1.0g |

tert-butyl N-[5-(2-chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-yl]carbamate |

2680696-94-8 | 95.0% | 1.0g |

$671.0 | 2025-03-19 | |

| Enamine | EN300-28299316-10.0g |

tert-butyl N-[5-(2-chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-yl]carbamate |

2680696-94-8 | 95.0% | 10.0g |

$2884.0 | 2025-03-19 | |

| Enamine | EN300-28299316-2.5g |

tert-butyl N-[5-(2-chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-yl]carbamate |

2680696-94-8 | 95.0% | 2.5g |

$1315.0 | 2025-03-19 | |

| Enamine | EN300-28299316-0.25g |

tert-butyl N-[5-(2-chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-yl]carbamate |

2680696-94-8 | 95.0% | 0.25g |

$617.0 | 2025-03-19 | |

| Enamine | EN300-28299316-5g |

tert-butyl N-[5-(2-chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-yl]carbamate |

2680696-94-8 | 5g |

$1945.0 | 2023-09-07 |

tert-butyl N-5-(2-chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylcarbamate 関連文献

-

Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184

-

Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198

-

Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221

-

Anton Ivanov,Sebastian Boldt,Zaib un Nisa,Syed Jawad Ali Shah,Alexander Villinger,Gyula Schneider,János Wölfling,Jamshed Iqbal RSC Adv., 2016,6, 11118-11127

2680696-94-8 (tert-butyl N-5-(2-chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylcarbamate) 関連製品

- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)

- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)

- 2034274-21-8(N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide)

- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)

- 940203-36-1(2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-cyclohexanecarboxylic acid)

- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)

- 205927-64-6(3-(Dimethylamino)benzohydrazide)

- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)

- 1993365-96-0(2-{[(1S,2S)-2-Hydroxycyclohexyl]sulfanyl}-5-methylpyrimidin-4-ol)

- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量